4-Hydroxyxanthone
Overview
Description
4-Hydroxyxanthone is a naturally occurring compound belonging to the xanthone family, which is characterized by an oxygenated heterocyclic structure. The xanthone core is a dibenzo-γ-pyrone framework, and this compound specifically has a hydroxyl group at the fourth position. This compound is known for its yellow color and is found in various plants, fungi, and lichens .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Hydroxyxanthone are largely derived from its interactions with various biomolecules. Xanthones, including this compound, are known to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
This compound has been shown to have a variety of effects on cells. For example, it has been found to have promising antiproliferative and apoptotic effects in leukemia cell lines . It also has been associated with anti-cancer, anti-Alzheimer, and anti-inflammatory activities
Molecular Mechanism
It has been suggested that this compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in the shikimate and the acetate pathways in plants, which originate in plastids and endoplasmic reticulum, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxyxanthone can be synthesized through several methods. One common approach involves the condensation of salicylic acid with a phenol derivative under acidic conditions. Another method includes the reaction of salicylaldehyde with 1,2-dihaloarenes . These reactions typically require catalysts such as ytterbium triflate and are often conducted under solvent-free conditions or with microwave irradiation to enhance yield and reduce reaction time .
Industrial Production Methods: Industrial production of this compound often employs the classical Grover, Shah, and Shah reaction, which involves heating polyphenol and salicylic acids with acetic anhydride as a dehydrating agent. This method has been optimized over the years to improve efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyxanthone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the xanthone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted xanthones, quinones, and dihydro derivatives .
Scientific Research Applications
4-Hydroxyxanthone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It exhibits antioxidant properties and is studied for its potential to scavenge free radicals.
Medicine: Research has shown its potential in treating cardiovascular diseases due to its vasodilatory effects.
Industry: It is used in the development of dyes and pigments due to its vibrant yellow color.
Mechanism of Action
The mechanism of action of 4-Hydroxyxanthone involves its interaction with various molecular targets:
Vasodilatory Effects: It induces vasodilation by inhibiting calcium channels in vascular smooth muscle cells, leading to relaxation of the blood vessels.
Antioxidant Activity: It scavenges free radicals by donating hydrogen atoms from its hydroxyl group, thereby neutralizing reactive oxygen species.
Comparison with Similar Compounds
4-Hydroxyxanthone is compared with other similar compounds such as 2-Hydroxyxanthone, 4-Methoxyxanthone, and 9-Xanthenone:
2-Hydroxyxanthone: Similar in structure but with the hydroxyl group at the second position, it exhibits different biological activities.
4-Methoxyxanthone: Has a methoxy group instead of a hydroxyl group at the fourth position, showing different potency in vasodilatory effects.
9-Xanthenone: The base structure of xanthones, it lacks the hydroxyl group and has lower vasodilatory potency compared to this compound.
This compound stands out due to its specific hydroxyl group positioning, which significantly influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
4-hydroxyxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O3/c14-10-6-3-5-9-12(15)8-4-1-2-7-11(8)16-13(9)10/h1-7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQFPPUAIJHDCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346349 | |
Record name | 4-hydroxyxanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Hydroxyxanthone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032999 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14686-63-6 | |
Record name | 4-Hydroxyxanthone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14686-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Oxidanylxanthen-9-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014686636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-hydroxyxanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-OXIDANYLXANTHEN-9-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DU8IL6F8E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Hydroxyxanthone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032999 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
245 - 246 °C | |
Record name | 4-Hydroxyxanthone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032999 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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